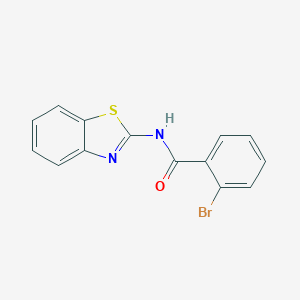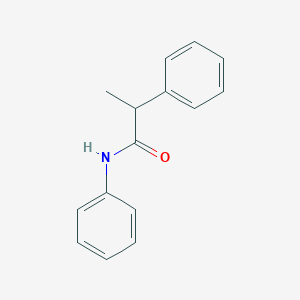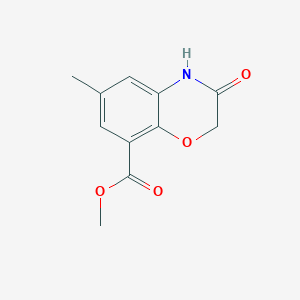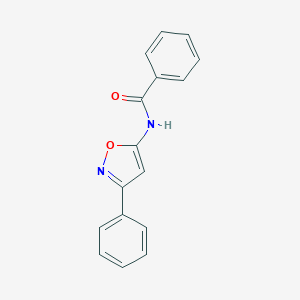
2-Methoxy-6-(Tributylstannyl)pyridin
Übersicht
Beschreibung
2-Methoxy-6-(tributylstannyl)pyridine is a chemical compound with the empirical formula C18H33NOSn . It has a molecular weight of 398.17 .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(tributylstannyl)pyridine consists of a pyridine ring with a methoxy group (OCH3) attached to the 2nd carbon and a tributylstannyl group attached to the 6th carbon .Physical And Chemical Properties Analysis
2-Methoxy-6-(tributylstannyl)pyridine is a liquid at room temperature . It has a refractive index of 1.512 and a boiling point of 309.3-313.3 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Methoxy-6-(Tributylstannyl)pyridin: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere beim Aufbau komplexer molekularer Architekturen. Seine Stannylgruppe ist ein vielseitiger Griff, der in verschiedenen Kupplungsreaktionen verwendet werden kann, die die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen ermöglichen. Diese Verbindung dient als Vorläufer für die Synthese verschiedener Pyridinderivate, die entscheidend für die Entwicklung von Pharmazeutika, Agrochemikalien und fortschrittlichen Materialien sind .
Katalyse
In der Katalyse spielt This compound eine kritische Rolle bei der Erleichterung palladiumkatalysierter Kreuzkupplungsreaktionen. Diese Reaktionen sind grundlegend für die Erzeugung von Biarylstrukturen, die in vielen pharmazeutisch wirksamen Inhaltsstoffen weit verbreitet sind. Die Stannylgruppe wirkt als weiches Nukleophil und reagiert mit elektrophilen Palladium-Spezies, um effizient neue Bindungen zu bilden .
Heterocyclen Synthese
Die Synthese von Heterocyclen ist eine weitere bedeutende Anwendung dieser Verbindung. Heterocyclische Verbindungen sind ein Eckpfeiler in der medizinischen Chemie aufgrund ihrer biologischen Aktivität. This compound kann verwendet werden, um Pyridin-Einheiten in größere heterocyclische Systeme einzuführen, die häufig in Medikamenten und Funktionsmaterialien vorkommen .
Radioaktive Markierung
This compound: wird auch in der radioaktiven Markierung eingesetzt. Es kann verwendet werden, um Radioisotope in organische Moleküle einzuführen, was ein entscheidender Schritt bei der Entwicklung von Radiopharmazeutika für die diagnostische Bildgebung und Strahlentherapie ist. Die Stannyl-Gruppierung kann durch Radioisotope wie ^11C, ^18F oder ^123I substituiert werden, was eine Möglichkeit bietet, biologische Prozesse in vivo zu verfolgen .
Biomedizinische Forschung
Im Bereich der Biomedizin ist This compound unverzichtbar für die Entwicklung neuer Therapeutika. Seine Fähigkeit, an Biokonjugationsreaktionen teilzunehmen, ermöglicht die Schaffung von zielgerichteten Medikamententransportsystemen, die die Wirksamkeit und Sicherheitsprofile von Pharmazeutika verbessern können .
Materialwissenschaft
Schließlich trägt This compound in der Materialwissenschaft zur Synthese organischer elektronischer Materialien bei. Pyridin und seine Derivate sind Schlüsselkomponenten in organischen lichtemittierenden Dioden (OLEDs) und organischen Photovoltaikzellen (OPVs). Die elektronischen Eigenschaften von Pyridin machen es zu einem hervorragenden Baustein für konjugierte Systeme, die in diesen Technologien verwendet werden .
Safety and Hazards
2-Methoxy-6-(tributylstannyl)pyridine is classified as acutely toxic if swallowed or comes into contact with skin . It can cause skin and eye irritation . It may also cause damage to fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life .
Eigenschaften
IUPAC Name |
tributyl-(6-methoxypyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMCQVOGICOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441267 | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164014-94-2 | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164014-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-6-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)




![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)
